N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a 4-chlorobenzyl group, a thiophen-3-yl moiety, and a 1,3,4-oxadiazole ring, which are linked to a piperidine backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.
Attachment of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative, such as 4-piperidone, under appropriate conditions to form the piperidine-1-carboxamide structure.
Introduction of the 4-chlorobenzyl group: Finally, the 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions, although this is less common.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential binding affinity to various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
N-(4-chlorobenzyl)-4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide: Similar structure but with a furan-3-yl group instead of a thiophen-3-yl group.
Uniqueness
The presence of the thiophen-3-yl group in N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide imparts unique electronic and steric properties, potentially leading to different biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-16-3-1-13(2-4-16)11-21-19(25)24-8-5-14(6-9-24)17-22-23-18(26-17)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMJSSABHYNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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